

physical characteristics of 2-Isopropyl-6-propylphenol

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Compound of Interest

Compound Name: 2-Isopropyl-6-propylphenol

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An In-depth Technical Guide to the Physical Characteristics of **2-Isopropyl-6-propylphenol**

Introduction

2-Isopropyl-6-propylphenol, systematically named 2-propan-2-yl-6-propylphenol, is a substituted phenol of significant interest to researchers in pharmaceutical development and quality control. Its structural similarity to the widely used intravenous anesthetic agent, Propofol (2,6-diisopropylphenol), makes it a critical compound for study, primarily as a known impurity (Propofol Impurity O).^{[1][2][3]} Understanding the physical characteristics of this molecule is paramount for developing robust analytical methods for its detection and quantification, as well as for ensuring the purity and safety of propofol formulations.

This guide provides a comprehensive overview of the core physical characteristics of **2-Isopropyl-6-propylphenol**. Where experimental data for this specific molecule is not publicly available, we will leverage data from structurally analogous compounds and outline the authoritative, standardized methodologies for their empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks required to work with this compound.

Molecular Structure and Core Identifiers

A thorough characterization begins with the fundamental structure and identifiers of the molecule.

Caption: Molecular structure of **2-Isopropyl-6-propylphenol**.

Table 1: Core Identifiers for **2-Isopropyl-6-propylphenol**

Identifier	Value	Source(s)
IUPAC Name	2-propan-2-yl-6-propylphenol	[4]
CAS Number	74663-48-2	[1] [2] [3] [5]
Molecular Formula	C ₁₂ H ₁₈ O	[1] [3] [4]
Molecular Weight	178.27 g/mol	[1] [3] [4]

| Synonyms | Propofol Impurity O, 2-(1-Methylethyl)-6-propylphenol |[\[1\]](#)[\[6\]](#) |

Quantitative Physical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and analytical characterization. While specific experimentally-derived data for **2-Isopropyl-6-propylphenol** are sparse in public literature, we can infer likely properties based on its structure and data from analogous phenols.

Table 2: Summary of Physical Properties

Property	Value	Notes and Comparative Analysis	Source(s)
Physical State	Expected to be a liquid at room temperature	Propofol (2,6-diisopropylphenol) has a melting point of 18 °C.[7] 2-Isopropylphenol has a melting point of 12-16 °C.[8] The n-propyl group may slightly alter the crystal packing, but a low melting point is anticipated.	-
Density	0.951 g/cm ³	This value is comparable to related compounds like Propofol (0.962 g/mL at 25 °C).[7]	[6]
Boiling Point	Not experimentally reported	Expected to be in the range of 250-260 °C. Propofol boils at 256 °C, and the structural isomerism from diisopropyl to isopropyl/propyl is unlikely to cause a drastic shift.[7]	-
Water Solubility	Expected to be sparingly soluble	The phenolic hydroxyl group allows for hydrogen bonding with water, but the large, nonpolar alkyl	-

Property	Value	Notes and Comparative Analysis	Source(s)
		substituents (C ₁₂ H ₁₇) will significantly limit aqueous solubility, similar to Propofol.[9]	
Organic Solvent Solubility	Expected to be highly soluble	Like other phenols, it is anticipated to be readily soluble in common organic solvents such as ethanol, acetone, and hydrocarbons.[9]	-

| Storage | Store at 2°C - 8°C, protect from light | Phenols are susceptible to oxidation, which can be accelerated by light and heat, often leading to discoloration.[6][10] |[6] |

Experimental Determination of Physical Properties

To ensure scientific rigor, physical characteristics must be determined using standardized, validated protocols. The OECD Guidelines for the Testing of Chemicals provide an internationally accepted framework for such determinations.[11][12][13]

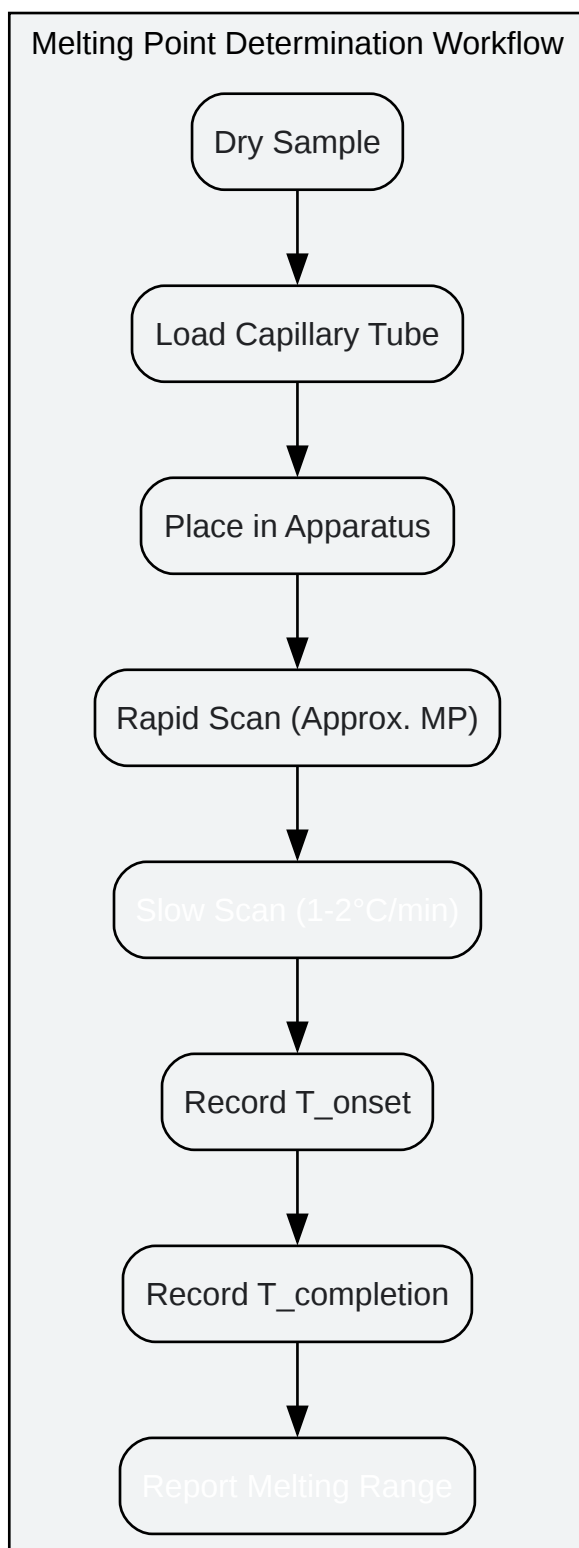
Melting Point Determination

Causality: The melting point is a fundamental indicator of a substance's purity. For a pure crystalline solid, the melting range is narrow. The presence of impurities, such as other phenol isomers, will typically depress the melting point and broaden the melting range.

Methodology (Adapted from OECD Guideline 102):

- **Sample Preparation:** Ensure the sample is thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point.

- Instrumentation: Utilize a capillary melting point apparatus. This instrument provides controlled heating and clear visualization of the sample.
- Capillary Loading: Load a small amount of the finely powdered substance into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.
- Heating Protocol:
 - Perform a rapid preliminary heating to determine an approximate melting temperature.
 - For the precise measurement, begin heating at a rate of $\sim 10^{\circ}\text{C}/\text{min}$ until the temperature is 20°C below the approximate melting point.
 - Reduce the heating rate to $1\text{-}2^{\circ}\text{C}/\text{min}$ to allow for thermal equilibrium between the sample, thermometer, and heating block.
- Observation and Reporting:
 - Record the temperature at which the first drop of liquid appears (onset of melting).
 - Record the temperature at which the last solid crystal disappears (completion of melting).
 - Report the result as a melting range. For a highly pure compound, this range should be $\leq 1^{\circ}\text{C}$.



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Caption: Workflow for experimental melting point determination.

Solubility Determination

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the phenolic -OH group grants some capacity for interaction with polar solvents like water, while the large alkyl framework favors dissolution in nonpolar organic solvents. Quantifying solubility is essential for designing extraction procedures, chromatographic separations, and formulation studies.

Methodology (Flask Method, adapted from OECD Guideline 105):

- **System Preparation:** For each solvent (e.g., water, ethanol, hexane), add a known volume to a flask equipped with a magnetic stirrer. The flasks must be placed in a constant temperature water bath (e.g., 25°C) to ensure isothermal conditions.
- **Analyte Addition:** Add an excess amount of **2-Isopropyl-6-propylphenol** to each flask. The excess is critical to ensure that a saturated solution is formed.
- **Equilibration:** Stir the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. Visual inspection for the persistence of undissolved material confirms saturation.
- **Phase Separation:** After equilibration, stop stirring and allow the undissolved material to settle. Centrifugation may be required to separate fine particles from the saturated solution.
- **Sampling and Analysis:**
 - Carefully extract an aliquot of the clear, saturated supernatant.
 - Determine the concentration of the dissolved analyte using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
- **Reporting:** Express the solubility in standard units, such as g/L or mol/L, at the specified temperature.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While spectra for **2-Isopropyl-6-propylphenol** are not readily available in public databases, we can predict the expected features and use spectra from the closely related 2-Isopropylphenol as an illustrative example.^{[8][14][15]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (^1H and ^{13}C). The chemical shift, integration, and splitting pattern of each signal provide detailed information about the connectivity and arrangement of atoms.

^1H NMR (Proton NMR):

- Aromatic Protons (Ar-H): Expected to appear in the δ 6.5-7.5 ppm region. The substitution pattern will lead to a complex splitting pattern.
- Phenolic Proton (-OH): A broad singlet, typically between δ 4-7 ppm. Its position can be concentration and solvent dependent.
- Isopropyl Proton (-CH): A septet around δ 3.0-3.5 ppm, split by the six adjacent methyl protons.
- Propyl Protons (-CH₂CH₂CH₃): Three distinct signals are expected: a triplet for the terminal -CH₃, a multiplet for the central -CH₂-, and a triplet for the -CH₂- group attached to the aromatic ring.
- Isopropyl Methyl Protons (-CH₃): A doublet around δ 1.2-1.4 ppm.

^{13}C NMR (Carbon NMR):

- Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm region. The carbon bearing the -OH group will be the most downfield.
- Alkyl Carbons: Signals for the isopropyl and propyl carbons will appear in the upfield region (δ 10-40 ppm).

Experimental Protocol:

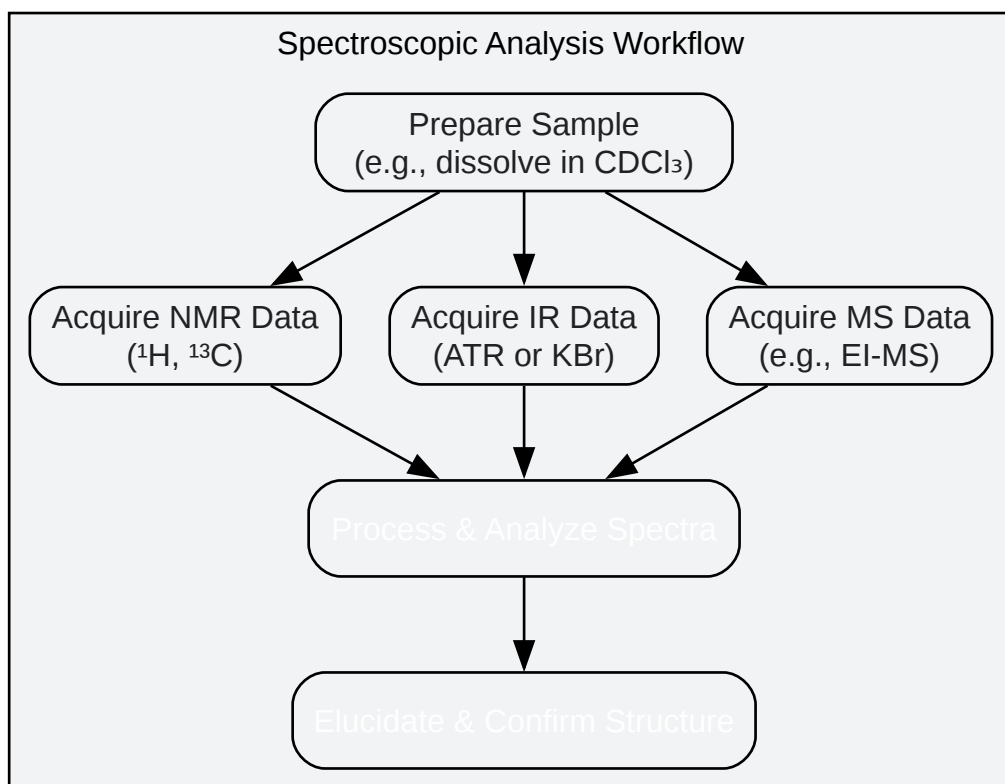
- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs.
- **Data Processing:** Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

Expected Key Absorptions:

- **O-H Stretch:** A strong, broad absorption in the range of $3200\text{--}3600\text{ cm}^{-1}$. The broadness is due to hydrogen bonding.
- **C-H Stretch (Aromatic):** Medium to weak absorptions just above 3000 cm^{-1} .
- **C-H Stretch (Aliphatic):** Strong absorptions just below 3000 cm^{-1} (e.g., $2850\text{--}2960\text{ cm}^{-1}$).
- **C=C Stretch (Aromatic):** Medium absorptions in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- **C-O Stretch:** A strong absorption around 1200 cm^{-1} .



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Caption: General workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Expected Features:

- **Molecular Ion (M^+):** A peak at $m/z = 178$, corresponding to the molecular weight of the compound.
- **Fragmentation:** Expect to see characteristic fragmentation patterns of alkylphenols. A major fragment would likely result from benzylic cleavage, losing a methyl group from the isopropyl substituent ($M-15$), resulting in a fragment at $m/z = 163$. Another likely fragmentation is the loss of a propyl radical ($M-43$) leading to a fragment at $m/z = 135$.

Conclusion

While **2-Isopropyl-6-propylphenol** is primarily known as a process impurity, a thorough understanding of its physical characteristics is indispensable for the professionals it concerns. This guide establishes a framework for its characterization by integrating known data with standardized, authoritative experimental protocols. The application of these methodologies—from melting point determination to advanced spectroscopic analysis—provides a robust system for validating the identity, purity, and behavior of this compound. By leveraging comparative data from analogous structures, researchers can anticipate the properties of **2-Isopropyl-6-propylphenol** and design their experiments and analytical methods with a higher degree of confidence and scientific rigor.

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